

Introduction: Unveiling the Photophysical Profile of Solvent Red 135

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Compound of Interest

Compound Name: *Solvent Red 135*

Cat. No.: *B008356*

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Solvent Red 135 (C.I. 564120) is a synthetic organic dye from the aminoketone class, recognized for its vibrant yellowish-red hue and robust performance characteristics.^{[1][2]} With the molecular formula $C_{18}H_6Cl_4N_2O$, it is primarily utilized in industrial settings for coloring plastics (like polystyrene, ABS, and PVC), polyester fibers, and oils due to its exceptional thermal stability (up to 300-320°C) and high lightfastness.^{[1][3][4][5]} Beyond these traditional applications, its photophysical properties suggest potential as a fluorescent probe in non-aqueous systems for materials science and drug development research.^{[6][7]}

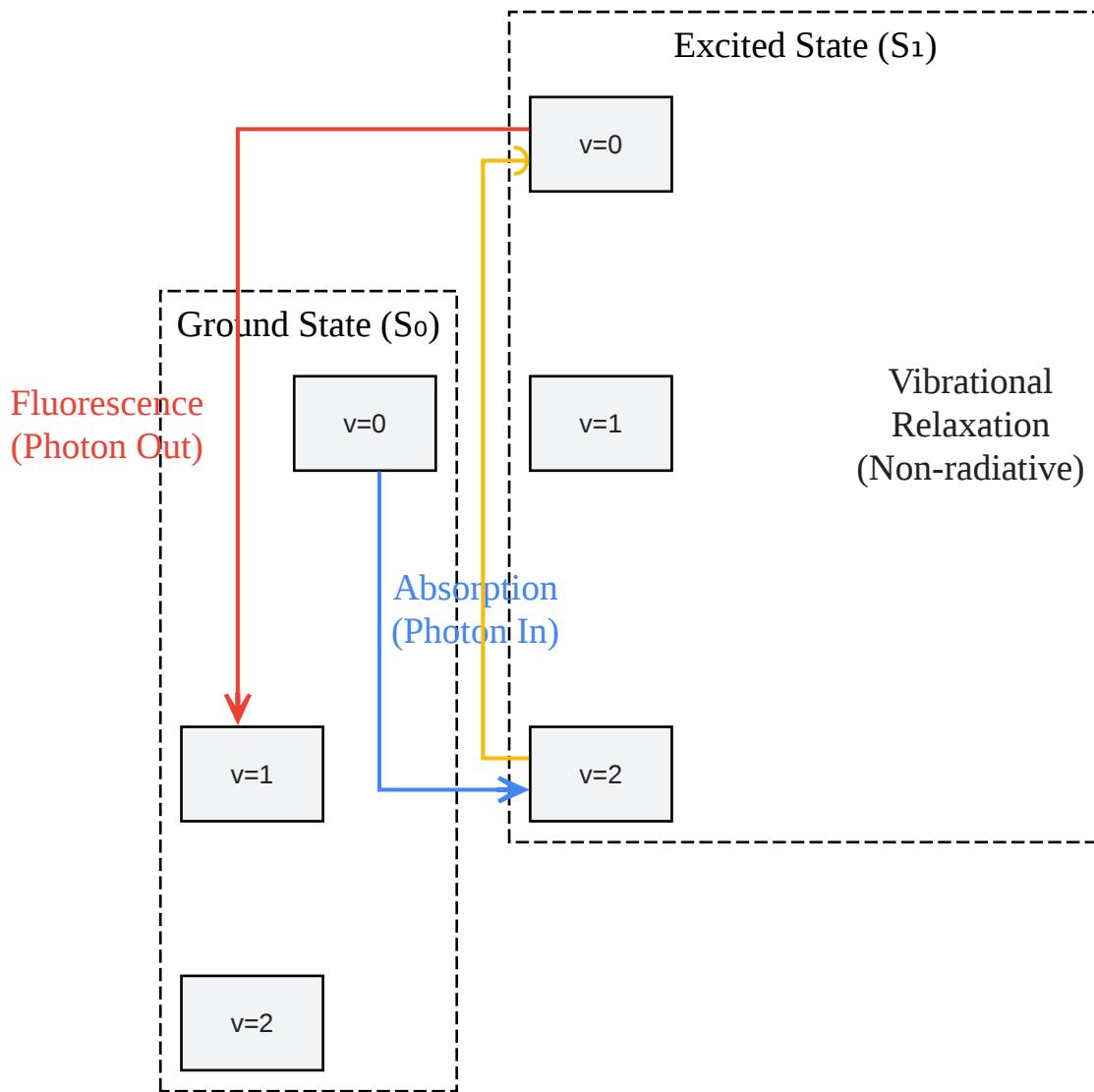
This guide serves as a technical deep-dive into the core spectroscopic characteristics of **Solvent Red 135**: its absorption and fluorescence emission. We will explore the theoretical underpinnings of these phenomena, present the available quantitative data, and provide detailed, field-proven experimental protocols for their measurement. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this dye in their work.

Core Photophysical Principles: Absorption and Fluorescence

The interaction of light with a dye molecule like **Solvent Red 135** is governed by the principles of quantum mechanics. The absorption of a photon promotes an electron from its ground electronic state (S_0) to a higher energy excited singlet state (S_1). The molecule does not remain

in this excited state indefinitely. It can return to the ground state via several pathways, one of which is fluorescence—the emission of a photon.[8]

This process is elegantly visualized by a simplified Jablonski diagram:



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Caption: Simplified Jablonski diagram for fluorescence.[8]

Key takeaways from this process are:

- Absorption: The molecule absorbs a photon of specific energy corresponding to the energy gap between S_0 and S_1 .
- Vibrational Relaxation: Before emission, the molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S_1 state.^[9]
- Fluorescence: The molecule returns to the S_0 ground state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.

The Influence of the Environment: Solvatochromism

The absorption and emission spectra of **Solvent Red 135** are not fixed; they are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.^{[6][10]} The solvent can interact differently with the dye's ground and excited states, altering their energy levels.^[10] This often results in a bathochromic shift (red shift), where the absorption and emission peaks move to longer wavelengths as solvent polarity increases.^{[6][10]} This property is critical, as it allows **Solvent Red 135** to be used as a probe for the microenvironment in non-aqueous systems.^[6]

Spectroscopic Data Summary for Solvent Red 135

A comprehensive review of publicly available scientific literature reveals that detailed quantitative photophysical data for **Solvent Red 135** are not widely documented.^{[1][11]} Its primary industrial application as a colorant for plastics has meant that properties like fluorescence quantum yield are not typically characterized.^[11] The following table summarizes the available data. Researchers are strongly encouraged to determine these parameters empirically for their specific solvent system and application.

Solvent	Absorption Maximum (λ_{max}) (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Emission Maximum (λ_{em}) (nm)	Fluorescence Quantum Yield (Φ_F)	Solubility (g/L at 20°C)
Toluene	Not Found	~6,200 (approx.) ^[8]	Not Found	Not Found	0.6 ^[5]
Acetone	Not Found	Not Found	Not Found	Not Found	0.2 ^[5]
Dichloromethane	Not Found	Not Found	Not Found	Not Found	0.3 ^[5]
Butyl Acetate	Not Found	Not Found	Not Found	Not Found	0.2 ^[5]
Ethanol	Not Found	Not Found	Not Found	Not Found	0.1 ^[5]
Chloroform	Not Found	Not Found	Not Found	Not Found	Soluble ^{[2][8]}

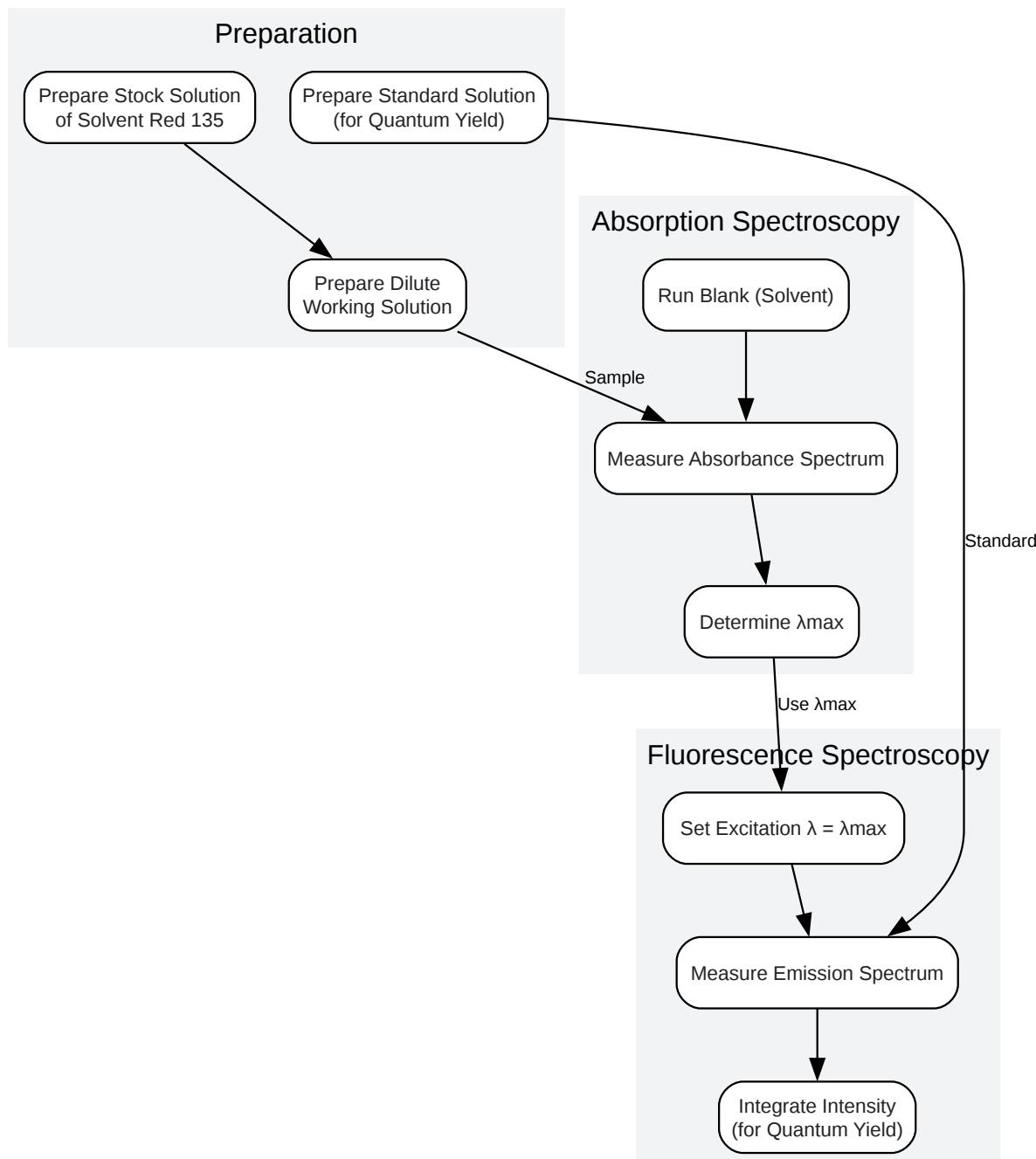
Note: The lack of emission and quantum yield data underscores the necessity of the experimental protocols outlined in the following sections.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the accurate determination of the absorption and emission spectra and the relative fluorescence quantum yield of **Solvent Red 135**.

General Experimental Workflow

The process of characterizing the photophysical properties of a dye follows a logical sequence from sample preparation to data acquisition and analysis.

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Caption: General workflow for spectroscopic analysis of **Solvent Red 135**.^[8]

Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Emission Spectra

Objective: To determine the absorption maximum (λ_{max}) and emission maximum (λ_{em}) of **Solvent Red 135** in a chosen solvent.

Expertise & Causality: This protocol forms the basis of all photophysical characterization.

Determining λ_{max} is crucial because the efficiency of fluorescence excitation is typically highest at the peak of the absorption band.

Instrumentation:

- UV-Visible Spectrophotometer
- Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).[8][12][13]

Materials:

- **Solvent Red 135**
- Spectroscopic grade organic solvent (e.g., toluene, chloroform)
- Quartz cuvettes (1 cm path length; four-sided polished for fluorescence)[8]

Step-by-Step Methodology:

- Sample Preparation: a. Prepare a concentrated stock solution of **Solvent Red 135** in the chosen solvent (e.g., 1 mg/mL). Use of an ultrasonic bath can aid dissolution.[7] b. From the stock solution, prepare a dilute working solution. The final concentration should be low enough to yield a maximum absorbance between 0.05 and 0.1.
 - Causality: Keeping absorbance low minimizes aggregation and avoids the "inner filter effect," where emitted light is re-absorbed by other dye molecules in the solution, which can distort the emission spectrum and invalidate quantum yield measurements.[8][9]

- Absorption Spectrum Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Fill a quartz cuvette with the pure solvent to serve as a blank. c. Place the blank in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 300-700 nm).[1] d. Replace the blank with a cuvette containing the dilute **Solvent Red 135** solution. e. Measure the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λ_{max} .[1]
- Fluorescence Emission Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize.[12] b. Set the instrument's excitation wavelength to the λ_{max} determined in the previous step.[8] c. Set the emission monochromator to scan over a wavelength range longer than the excitation wavelength (e.g., if λ_{max} is 500 nm, scan from 510 nm to 800 nm). d. First, measure the emission spectrum of a blank (pure solvent) to identify any background signals or Raman scattering peaks.[8][9] e. Next, measure the emission spectrum of the **Solvent Red 135** solution using identical instrument settings (e.g., slit widths, detector sensitivity). f. The wavelength corresponding to the peak of the fluorescence intensity is the λ_{em} .[1]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the fluorescence efficiency of **Solvent Red 135** by comparing it to a standard with a known quantum yield.

Expertise & Causality: The relative method is the most common and accessible way to determine quantum yield.[14] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14] The choice of a standard is critical; it should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases.[9] Rhodamine 6G in ethanol ($\Phi_F \approx 0.95$) is a common standard for this region.[8][9]

Instrumentation & Materials:

- Same as Protocol 1.
- A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).

Step-by-Step Methodology:

- Solution Preparation: a. Prepare dilute solutions of both **Solvent Red 135** (the "sample") and the standard in their respective solvents. b. Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are very low and nearly identical (ideally < 0.1).[8][15]
- Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have reasonable absorbance. b. Measure the absorbance of the sample (A_{sample}) and the standard (A_{std}) at this excitation wavelength. c. In the spectrofluorometer, using identical instrument settings for both measurements, record the fluorescence emission spectra of the sample and the standard. d. It is also good practice to record the spectrum of the pure solvent(s) to subtract any background signal.
- Data Analysis & Calculation: a. Integrate the area under the fluorescence emission curve for both the sample (I_{sample}) and the standard (I_{std}) after subtracting the solvent background. b. Calculate the fluorescence quantum yield of the sample (ΦF_{sample}) using the following equation:[8][14]

$$\Phi F_{\text{sample}} = \Phi F_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- ΦF is the fluorescence quantum yield.
- I is the integrated fluorescence intensity (area under the curve).
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- 'sample' and 'std' refer to the **Solvent Red 135** solution and the standard solution, respectively.
- Causality: The refractive index term (n^2) is included to correct for the different fraction of light that is collected by the instrument's optics from solvents with different refractive

indices.[14] If the same solvent is used for both sample and standard, this term cancels out ($n_{\text{sample}}^2 / n_{\text{std}}^2 = 1$).

Conclusion

Solvent Red 135 is a dye with a robust industrial track record and emerging potential in scientific research. While publicly available data on its fluorescence properties are sparse, this guide provides the theoretical framework and detailed, validated experimental protocols necessary for its comprehensive photophysical characterization. By understanding the principles of absorption, emission, and solvatochromism, and by meticulously applying the described methodologies, researchers can reliably determine the spectral properties of **Solvent Red 135** in their specific systems. This foundational characterization is the first step toward leveraging its properties for advanced applications in materials science, sensing, and drug development.

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